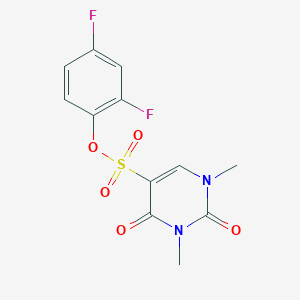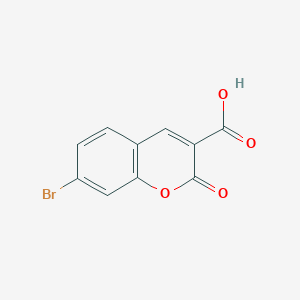
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position on the chromene ring. It is a light yellow to yellow solid and has a molecular formula of C10H5BrO4 .
Scientific Research Applications
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Safety and Hazards
The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .
Mechanism of Action
Target of Action
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin . Coumarins are known to interact with a variety of targets, including enzymes like pancreatic lipase . .
Mode of Action
Coumarin derivatives have been shown to interact with their targets through various mechanisms, such as competitive inhibition . The bromine atom in the this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Coumarin derivatives have been shown to affect various pathways, including those involved in lipid metabolism
Result of Action
Coumarin derivatives have been shown to exhibit various biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar procedures to laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form lactones or other ring structures.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like potassium carbonate.
Cyclization: Acidic or basic catalysts to promote ring closure.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Cyclized Products: Compounds with additional ring structures.
Reduced Products: Hydroxy derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxylic acid: Lacks the bromine atom at the 7th position.
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Contains a bromine atom at the 6th position and an amide group instead of a carboxylic acid.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Has a diethylamino group at the 7th position instead of a bromine atom.
Uniqueness
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the bromine atom at the 7th position, which can significantly influence its reactivity and biological activity compared to other coumarin derivatives. This structural feature makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
7-bromo-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDKSRVNCYJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
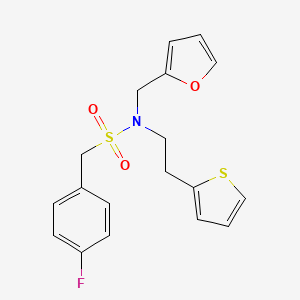
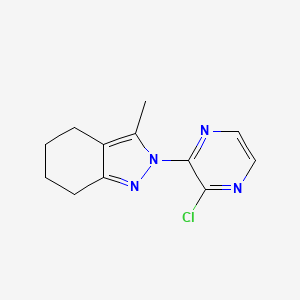
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
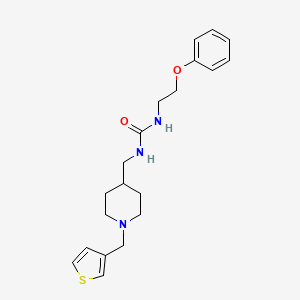
![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B2849484.png)
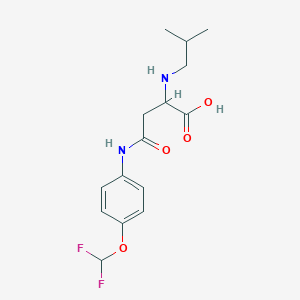
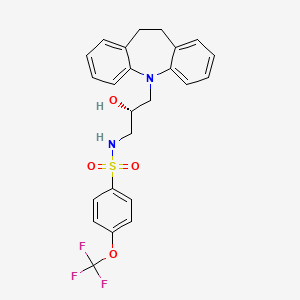
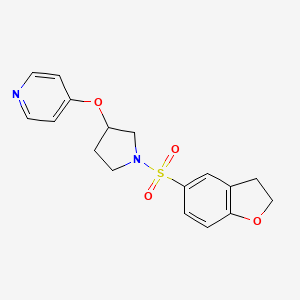
![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)
